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molecular formula C11H8ClN5 B8484371 4-Amino-5-cyano-2-(3-chloroanilino)pyrimidine

4-Amino-5-cyano-2-(3-chloroanilino)pyrimidine

Cat. No. B8484371
M. Wt: 245.67 g/mol
InChI Key: FQELHFGWXNKPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906065B2

Procedure details

3-Chloroaniline (277 mg, 2.2 mmol) was treated with 4-amino-2-chloro-5-cyanopyrimidine (0.3 g, 2.0 mmol) by the procedure described in Example 1 to give the title compound (430 mg, 90%). NMR: 7.00 (d, 1H), 7.28 (dd, 1H), 7.55 (s, 2H), 7.70 (d, 1H), 7.89 (s, 1H), 8.38 (s, 1H), 9.81 (s, 1H); m/z 246 (MH)+.
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[NH2:9][C:10]1[C:15]([C:16]#[N:17])=[CH:14][N:13]=[C:12](Cl)[N:11]=1>>[NH2:9][C:10]1[C:15]([C:16]#[N:17])=[CH:14][N:13]=[C:12]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=2)[N:11]=1

Inputs

Step One
Name
Quantity
277 mg
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=NC(=NC=C1C#N)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C#N)NC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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